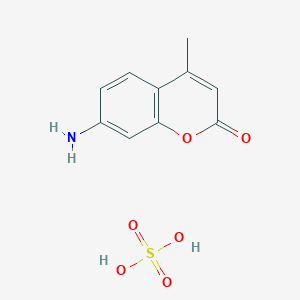
1,1'-(Tetramethylenedisulfonyl)bisaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(aziridin-1-ylsulfonyl)butane is a chemical compound with the molecular formula C8H16N2O4S2 It is characterized by the presence of two aziridine rings attached to a butane backbone via sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(aziridin-1-ylsulfonyl)butane can be synthesized through the reaction of 1,4-butanesultone with aziridine under basic conditions. The reaction typically involves the nucleophilic attack of aziridine on the sulfonyl group of 1,4-butanesultone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for 1,4-Bis(aziridin-1-ylsulfonyl)butane are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(aziridin-1-ylsulfonyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted aziridines or open-chain amines.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Applications De Recherche Scientifique
1,4-Bis(aziridin-1-ylsulfonyl)butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyamines and other nitrogen-containing compounds.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and coatings with enhanced mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(aziridin-1-ylsulfonyl)butane involves the ring-opening of the aziridine groups. This can occur through nucleophilic attack, leading to the formation of reactive intermediates that can further react with other molecules. The sulfonyl groups enhance the reactivity of the aziridine rings, making them more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanesultone: A precursor in the synthesis of 1,4-Bis(aziridin-1-ylsulfonyl)butane.
Aziridine: A simpler aziridine compound used in various chemical reactions.
Sulfonyl Aziridines: Compounds with similar structures but different substituents on the aziridine rings.
Uniqueness
1,4-Bis(aziridin-1-ylsulfonyl)butane is unique due to the presence of two aziridine rings and sulfonyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
14638-59-6 |
|---|---|
Formule moléculaire |
C8H16N2O4S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-[4-(aziridin-1-ylsulfonyl)butylsulfonyl]aziridine |
InChI |
InChI=1S/C8H16N2O4S2/c11-15(12,9-3-4-9)7-1-2-8-16(13,14)10-5-6-10/h1-8H2 |
Clé InChI |
HXQVQSYYWIEBME-UHFFFAOYSA-N |
SMILES canonique |
C1CN1S(=O)(=O)CCCCS(=O)(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



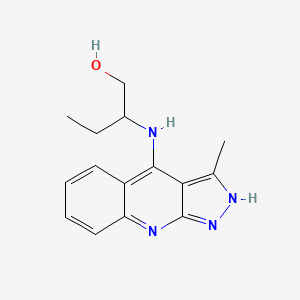


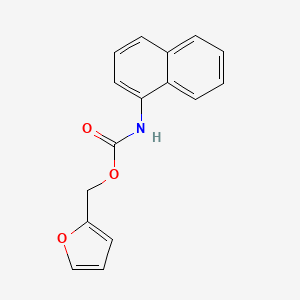

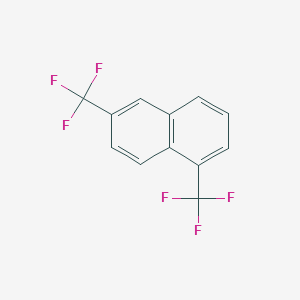
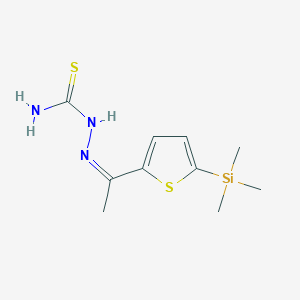

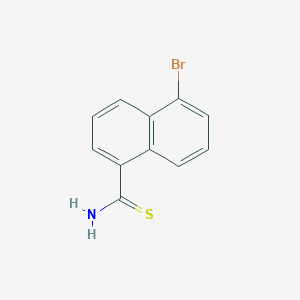
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
